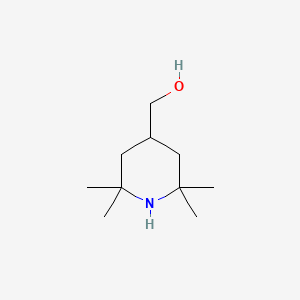
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol
Übersicht
Beschreibung
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol is an organic compound belonging to the class of piperidines. It is characterized by the presence of a hydroxyl group attached to the fourth carbon of the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its steric hindrance due to the bulky methyl groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Wirkmechanismus
Target of Action
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol, also known as TEMPO, is a stable organic radical . It is well known as a building block for the construction of redox polymers for organic radical batteries . .
Mode of Action
It is known that tempo-containing conductive polymers are used in organic electronics due to their electrochemical properties . The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability .
Biochemical Pathways
It is known that tempo-containing conductive polymers have high redox potential and theoretical specific capacity , which suggests that they may influence redox reactions and energy storage pathways.
Result of Action
It is known that tempo-containing conductive polymers are used in organic electronics due to their electrochemical properties , suggesting that they may influence electron transfer processes.
Action Environment
It is known that the reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanol typically involves the reduction of (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis, which allows for better control over reaction conditions and higher yields. The process involves the use of specialized reactors that facilitate the efficient mixing of reactants and the removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2,2,6,6-Tetramethylpiperidin-4-yl)ketone using oxidizing agents such as oxone or potassium permanganate.
Reduction: The compound can be reduced to form (2,2,6,6-Tetramethylpiperidin-4-yl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxone, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: (2,2,6,6-Tetramethylpiperidin-4-yl)ketone.
Reduction: (2,2,6,6-Tetramethylpiperidin-4-yl)methane.
Substitution: Various substituted piperidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for free radicals in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,6,6-Tetramethylpiperidine): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
(2,2,6,6-Tetramethylpiperidin-1-oxyl):
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid: Contains an ac
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIYGHCNILACLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485199 | |
| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61171-35-5 | |
| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



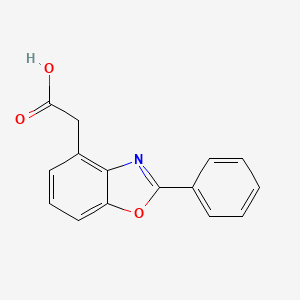

![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)

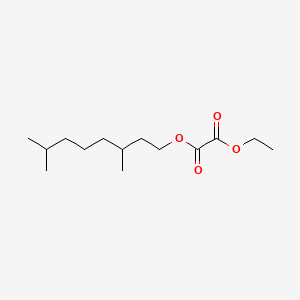
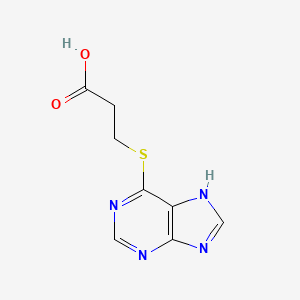


![3-[3-(2-carboxyethyl)phenyl]propanoic Acid](/img/structure/B3054509.png)
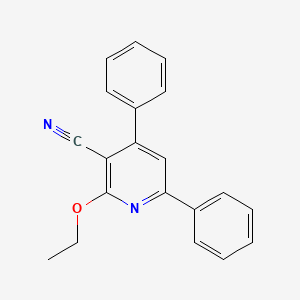
![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)
